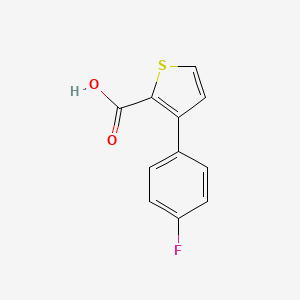

3-(4-Fluorophenyl)thiophene-2-carboxylic acid

Description

3-(4-Fluorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted at the 3-position with a 4-fluorophenyl group and a carboxylic acid group at the 2-position. The fluorine atom on the phenyl ring enhances electronic and steric properties, influencing reactivity and biological interactions. This compound is synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation methods using reagents like EDC/HOBt . Its structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in enzyme inhibition and antiproliferative activity studies .

Properties

IUPAC Name |

3-(4-fluorophenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-8-3-1-7(2-4-8)9-5-6-15-10(9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIDKEQHCRGPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that many thiophene derivatives interact with their targets through various mechanisms, such as binding to receptors or enzymes, inhibiting specific pathways, or modulating cellular processes.

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biochemical pathways, depending on their specific chemical structure and the biological context.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The effects would depend on the specific targets and pathways that the compound interacts with, and could range from modulation of cellular processes to potential therapeutic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Fluorophenyl)thiophene-2-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .

Biological Activity

3-(4-Fluorophenyl)thiophene-2-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₂H₁₁FNO₄S₂

- Functional Groups : Thiophene ring, carboxylic acid, and a fluorophenyl substituent.

This unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The mechanism of action for this compound involves its ability to interact with specific molecular targets. The compound may act as an enzyme inhibitor by mimicking natural substrates, thereby preventing substrate binding at active sites. The presence of the sulfamoyl group enhances binding affinity to enzymes and receptors involved in inflammatory and microbial resistance pathways.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-negative bacteria like E. coli, while demonstrating lower activity against Pseudomonas aeruginosa .

Anticancer Potential

Research has highlighted the anticancer potential of this compound. It has been evaluated for its antiproliferative effects against several human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound's IC50 values indicate significant activity, suggesting that it may inhibit cancer cell growth effectively .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiproliferative Activity : In vitro assays demonstrated that derivatives of thiophene carboxylic acids, including this compound, exhibited varying degrees of antiproliferative effects against A431 cells, with some derivatives showing LD50 values correlating with lipophilicity parameters .

- Synthesis and Evaluation : A study synthesized various thiophene-based derivatives and evaluated their biological activities. The findings indicated that modifications to the fluorophenyl group could enhance or diminish activity depending on the structural changes made .

- Mechanistic Insights : Research into the mechanism revealed that the compound's interaction with specific enzymes could lead to significant biological effects, including inhibition of inflammatory pathways.

Data Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of thiophene derivatives, including 3-(4-Fluorophenyl)thiophene-2-carboxylic acid, in anticancer therapies. Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly Hep3B (hepatocellular carcinoma) cells. For instance, modifications to the thiophene structure have resulted in compounds with IC50 values as low as 7.66 µg/mL, showcasing enhanced biological activity compared to traditional chemotherapeutics like Combretastatin A-4 (CA-4) .

Protein Interaction Studies

The compound's sulfonamide group facilitates binding interactions with target proteins involved in critical biochemical pathways. This binding can disrupt protein functions, making it a valuable candidate for drug design targeting specific enzymes or receptors . The influence of environmental factors such as pH and temperature on these interactions has been documented, emphasizing the need for careful consideration in experimental designs .

Organic Electronics

This compound is also explored in the field of organic electronics, particularly in the development of organic semiconductors and photovoltaic cells. Its unique electronic properties allow for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various derivatives with enhanced properties. For example, modifications to the carboxylic acid group can lead to bioisosteres that maintain or improve biological activity while altering pharmacokinetic properties . This versatility is crucial for developing new therapeutic agents.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals how variations in substituents can significantly impact biological activity and applications:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(4-Fluorophenyl)-3-(4-methylbenzenesulfonamido)thiophene-2-carboxylic acid | Structure | Contains an additional methyl group enhancing solubility |

| 3-(p-Toluenesulfonyl)thiophene-2-carboxylic acid | Structure | Lacks fluorine substitution but retains similar functional groups |

| 5-(4-Chlorophenyl)-3-amino-thiophene-2-carboxylic acid | Structure | Chlorine substitution instead of fluorine impacts biological activity |

Study on Antiplasmodial Activity

In a recent study evaluating antiplasmodial activity against Plasmodium falciparum, derivatives of thiophene carboxylic acids were synthesized and tested. The results indicated that modifications to the thiophene structure could yield compounds with significantly improved activity compared to established drugs .

In Vivo Studies for Tumor Targeting

Further investigations into the biodistribution and metabolic stability of thiophene derivatives were conducted using immunocompromised mouse models. These studies aimed to assess the efficacy of these compounds as potential PD-L1 inhibitors, which are crucial in cancer immunotherapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Substituents

Compound 11: 3-(3-Nitro-phenylsulfamoyl)-thiophene-2-carboxylic acid (C₁₁H₈N₂O₆S₂) has a nitro group and sulfonamide substituent. It exhibits a higher melting point (210–213°C) compared to 3-(4-fluorophenyl)thiophene-2-carboxylic acid, likely due to stronger intermolecular interactions from the nitro group. Synthesis yields for such sulfonamide derivatives are typically high (~85%) . CID 17221149: 3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid (C₁₁H₈FNO₄S₂) shares the 4-fluorophenyl group but includes a sulfamoyl linker.

Derivatives with Heterocyclic Modifications

Thieno[3,2-b]thiophene-2-carboxylic Acid: This bicyclic analogue lacks the fluorophenyl group but includes a fused thiophene ring. Its synthesis involves AlCl₃-mediated Friedel-Crafts acylation, yielding derivatives with higher rigidity and π-conjugation, which may enhance photophysical properties . 4-Phenylthiophene-2-carboxylic Acid: Replacing the 4-fluorophenyl group with a plain phenyl ring reduces electronegativity, impacting electronic distribution and hydrogen-bonding capacity. This derivative is synthesized via Suzuki coupling, similar to the fluorinated analogue .

Commercial and Industrial Relevance

3-(4-Fluoro-2-nitrophenoxy)thiophene-2-carboxylic acid is commercially available at ~$232/g (1 g scale), reflecting the cost of nitro and fluorophenyl substituents . In contrast, simpler derivatives like thiophene-2-carboxylic acid (CAS 527-72-0) are cheaper (~$50/g) due to uncomplicated synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.